8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine chemical structure
8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine chemical structure
An In-Depth Technical Guide to 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold represents a cornerstone in modern medicinal chemistry, forming the core of several clinically approved drugs and a multitude of investigational agents.[4] Its rigid, planar structure and versatile substitution patterns make it a privileged scaffold for targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes. This guide provides a comprehensive technical overview of a specific, promising derivative: 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. We will delve into its structural features, propose a robust and logical synthetic pathway, detail methods for its structural elucidation, and explore its significant therapeutic potential based on the well-documented activities of analogous compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
Fused heterocyclic systems are paramount in drug design, and the[1][2][3]triazolo[1,5-a]pyridine nucleus is a standout example. Its bioisosteric relationship to purines allows it to interact with a multitude of biological targets. The clinical success of drugs like Filgotinib (a JAK1 inhibitor for rheumatoid arthritis) and Tucatinib (a HER2 inhibitor for breast cancer) underscores the therapeutic viability of this scaffold.[4] Derivatives of this system have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, antitubercular, and potent enzyme inhibition.[4][5] The specific substitution pattern of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, featuring an electron-withdrawing chloro group, an electron-donating methyl group, and a key hydrogen-bonding amine, presents a unique combination of electronic and steric properties poised for high-affinity interactions with protein targets.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any compound is the precise definition of its structure and properties. The title compound is a substituted bicyclic heteroaromatic system. The IUPAC name specifies a chloro group at position 8, a methyl group at position 6, and an amine group at position 2 of the fused[1][2][3]triazolo[1,5-a]pyridine ring.
Caption: Chemical structure of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇ClN₄ | Calculated |
| Molecular Weight | 182.61 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Predicted LogP | 1.5 ± 0.5 | ChemDraw Prediction |
| Hydrogen Bond Donors | 1 (amine group) | Calculated |
| Hydrogen Bond Acceptors | 4 (ring nitrogens) | Calculated |
| Appearance | White to off-white solid | Predicted[6] |
Retrosynthetic Analysis and Proposed Synthesis
A logical and efficient synthesis is critical for producing sufficient material for biological evaluation. The target molecule can be constructed from a substituted 2-aminopyridine precursor. The key transformation is the formation of the fused triazole ring.
Caption: Retrosynthetic pathway for the target compound.
This retrosynthetic analysis points to a feasible forward synthesis starting from a commercially available substituted pyridine. The causality behind this choice is based on established heterocyclic chemistry principles, where functional group interconversions on a pre-existing pyridine ring are often more efficient than building the ring from scratch.
Experimental Protocol: Synthesis of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This protocol is a self-validating system, where the successful isolation and characterization of the product from each step confirms the efficacy of the previous one.
Step 1: Chlorination of 2-Amino-5-methyl-3-nitropyridine
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Rationale: Selective chlorination is required ortho to the amino group and meta to the nitro group. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for activated aromatic rings.
-
Procedure:
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To a solution of 2-Amino-5-methyl-3-nitropyridine (1.0 eq) in acetonitrile (10 mL/g), add N-Chlorosuccinimide (1.1 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC (Thin Layer Chromatography).
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Upon completion, concentrate the mixture under reduced pressure.
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Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-Amino-6-chloro-5-methyl-3-nitropyridine.
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Step 2: Reduction of the Nitro Group
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Rationale: The nitro group must be reduced to an amine to enable the subsequent cyclization. Tin(II) chloride in concentrated HCl is a classic and highly effective method for this transformation.
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Procedure:
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Suspend 2-Amino-6-chloro-5-methyl-3-nitropyridine (1.0 eq) in ethanol.
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Add a solution of SnCl₂·2H₂O (4.0 eq) in concentrated HCl dropwise at 0 °C.
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Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the starting material is consumed (TLC monitoring).
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Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ until the pH is ~8.
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Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 3-Amino-2-imino-6-chloro-5-methyl-1,2-dihydropyridine.
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Step 3: Cyclization to form the Triazolopyridine Core
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Rationale: The final ring closure to form the 2-aminotriazole moiety requires a one-carbon equivalent that can react with both adjacent amino groups. Cyanogen bromide (CNBr) is the reagent of choice for this transformation, directly installing the 2-amino group.[7]
-
Procedure:
-
Dissolve the crude diamine from Step 2 (1.0 eq) in methanol.
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Cool the solution to 0 °C and add cyanogen bromide (1.2 eq) portion-wise. Caution: CNBr is highly toxic.
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Stir the reaction at room temperature for 6-12 hours.
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Neutralize the reaction with aqueous NaHCO₃ and extract with dichloromethane.
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Dry the organic phase over MgSO₄, filter, and concentrate.
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Purify the final product by recrystallization or flash chromatography to yield 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a solid.
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Structural Elucidation and Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods should be employed.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Singlet (~2.4 ppm, 3H) for the C6-CH₃ protons.- Broad singlet (~6.0-6.5 ppm, 2H) for the NH₂ protons.- Singlet (~7.5 ppm, 1H) for the C7-H aromatic proton.- Singlet (~8.0 ppm, 1H) for the C5-H aromatic proton. |
| ¹³C NMR | - Signal (~18 ppm) for the C H₃ carbon.- Aromatic signals between 110-160 ppm, including 4 quaternary carbons (C2 , C6 , C8 , C8a ).- The C -Cl signal will be downfield. |
| Mass Spec (ESI+) | - Expected [M+H]⁺ at m/z = 183.04. - Characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in ~3:1 ratio). |
| IR Spectroscopy | - Sharp N-H stretching bands (~3300-3450 cm⁻¹).- C=N and C=C stretching in the aromatic region (~1500-1650 cm⁻¹).- C-Cl stretching (~700-800 cm⁻¹). |
Exploration of Potential Biological Activity
The structural motifs of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine suggest several promising avenues for therapeutic application. The 2-amino group is a critical pharmacophore, capable of acting as a hydrogen bond donor to hinge regions in kinase active sites. The overall scaffold is a known inhibitor of various enzymes and receptors.[4][8]
Potential Therapeutic Targets:
-
Protein Kinases: Many kinase inhibitors utilize a similar amino-heterocycle motif to bind to the ATP-binding site. The compound could be screened against panels of kinases involved in oncology (e.g., HER2, JAK, BTK) or inflammation.
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Antimicrobial Targets: The triazolopyridine scaffold has shown activity against bacteria and parasites.[3][5] The compound could inhibit essential enzymes in microbial metabolic pathways.
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CNS Receptors: Derivatives have been investigated as antagonists for adenosine receptors and modulators of glutamate receptors, suggesting potential applications in neurological and psychiatric disorders.[8]
Caption: Hypothetical binding mode in a kinase active site.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example Workflow)
This protocol provides a validated system for assessing the compound's potential as a kinase inhibitor.
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a selected protein kinase (e.g., JAK1).
-
Materials:
-
Recombinant human JAK1 enzyme.
-
Suitable peptide substrate (e.g., Ulight-JAK-1tide).
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ATP (Adenosine triphosphate).
-
Test compound dissolved in DMSO.
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Assay buffer (e.g., HEPES, MgCl₂, Brij-35).
-
Detection reagent (e.g., Europium-labeled anti-phosphotyrosine antibody).
-
384-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to nanomolar concentrations.
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of a solution containing the JAK1 enzyme and the Ulight-peptide substrate.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 4 µL of an ATP solution (at its Kₘ concentration).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a detection mix containing EDTA and the Europium-labeled antibody.
-
Incubate for 60 minutes to allow antibody binding to the phosphorylated substrate.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Conclusion and Future Directions
8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a promising heterocyclic compound with significant potential for drug discovery. Its structure is based on a clinically validated scaffold, and its specific substitution pattern offers a unique profile for targeted biological interactions. The proposed synthetic route provides a clear and actionable path for its preparation.
Future work should focus on the execution of the proposed synthesis and the comprehensive biological evaluation of the compound. Screening against a broad panel of kinases and other relevant targets will help elucidate its primary mechanism of action. Subsequently, structure-activity relationship (SAR) studies, involving modification of the chloro, methyl, and amine positions, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutic agents.
References
-
8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo(1,5-a)(1,4)benzodiazepine-2-carboxamide. PubChem. [Link]
-
Novel[1][2][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. [Link]
-
The Chemistry of the[1][2][9]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. [Link]
-
Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health (NIH). [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health (NIH). [Link]
-
Microwave-assisted synthesis of novel 8-chloro-[1][2][3]triazolo[4,3-
]pyridine derivatives. Turkish Journal of Chemistry. [Link] -
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. biosynth.com [biosynth.com]
- 3. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1239647-60-9 CAS MSDS (6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine [mdpi.com]
- 9. 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo(1,5-a)(1,4)benzodiazepine-2-carboxamide | C19H15Cl2N5O | CID 148494 - PubChem [pubchem.ncbi.nlm.nih.gov]

